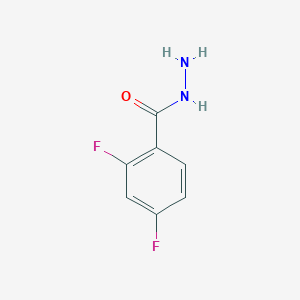

2,4-Difluorobenzohydrazide

Description

Properties

IUPAC Name |

2,4-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCAURJSKHDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371707 | |

| Record name | 2,4-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118737-62-5 | |

| Record name | 2,4-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,4-Difluorobenzohydrazide is a fluorinated aromatic hydrazide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, conformation, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluorobenzohydrazide, offering a foundational understanding for its application in the synthesis of novel therapeutic agents. This document delves into its structural and spectroscopic characteristics, thermal properties, and solubility, supported by detailed experimental protocols and in-depth analysis of its chemical nature.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize absorption and distribution.

2,4-Difluorobenzohydrazide emerges as a valuable synthon in this context, offering a reactive hydrazide moiety for further chemical elaboration, coupled with a difluorinated phenyl ring. This combination makes it an attractive starting material for the synthesis of a diverse range of bioactive compounds, including potential enzyme inhibitors, antimicrobial agents, and anticonvulsants. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the rational design and development of new chemical entities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Difluorobenzohydrazide is essential for its handling, reaction optimization, and for predicting the behavior of its derivatives.

Chemical Structure and Molecular Formula

-

IUPAC Name: 2,4-difluorobenzohydrazide

-

Molecular Weight: 172.13 g/mol [2]

Structure:

Caption: A typical synthetic workflow for 2,4-Difluorobenzohydrazide.

Detailed Experimental Protocol: Synthesis of 2,4-Difluorobenzohydrazide

This protocol is based on established methods for the synthesis of benzohydrazides.

Materials:

-

2,4-Difluorobenzoyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-difluorobenzoyl chloride (1 equivalent) in absolute ethanol (5-10 mL per gram of benzoyl chloride).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water, leading to the precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

To remove any unreacted acid chloride, suspend the crude product in a saturated sodium bicarbonate solution, stir for 30 minutes, and then filter again.

-

Wash the filtered solid with water until the washings are neutral.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Protocol for Physicochemical Property Determination

-

Accurately weigh 2-5 mg of the purified 2,4-Difluorobenzohydrazide into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

Prepare a stock solution of 2,4-Difluorobenzohydrazide of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion and Future Perspectives

2,4-Difluorobenzohydrazide is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its structure, spectral characteristics, and thermal behavior, along with detailed experimental protocols for its synthesis and characterization. While some experimental data, such as boiling point and precise solubility in various solvents, are yet to be reported, the information presented here serves as a robust foundation for researchers and scientists. Future work should focus on the experimental determination of the missing physicochemical parameters and exploring the synthetic utility of 2,4-Difluorobenzohydrazide in the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

-

PubChem. (n.d.). 2,4-Difluorobenzohydrazide. Retrieved from [Link]

Sources

The Strategic Deployment of 2,4-Difluorobenzohydrazide in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Guide to a Privileged Building Block

Introduction: The Value Proposition of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The 2,4-difluorophenyl motif, in particular, has emerged as a "privileged" structural element. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity. This guide provides an in-depth technical overview of 2,4-difluorobenzohydrazide, a versatile and highly valuable building block that serves as a gateway to a diverse range of bioactive molecules. We will explore its synthesis, key chemical transformations, and its successful application in the development of novel therapeutic agents, providing both the theoretical rationale and practical, field-tested protocols for its utilization.

Core Synthesis of the Building Block: 2,4-Difluorobenzohydrazide

The reliable synthesis of the 2,4-difluorobenzohydrazide core is the critical first step for any research program leveraging this scaffold. The most common and efficient laboratory-scale synthesis begins with the readily available 2,4-difluorobenzoic acid or its corresponding methyl ester. The reaction proceeds via a nucleophilic acyl substitution.

Protocol 1: Synthesis of 2,4-Difluorobenzohydrazide from Methyl 2,4-Difluorobenzoate

This two-step procedure first involves the esterification of the carboxylic acid, followed by hydrazinolysis. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the hydrazinolysis step.

Step 1: Esterification of 2,4-Difluorobenzoic Acid (Optional, if starting from acid)

-

To a solution of 2,4-difluorobenzoic acid (1 equiv.) in methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-difluorobenzoate, which can often be used without further purification.

Step 2: Hydrazinolysis to form 2,4-Difluorobenzohydrazide

-

In a microwave-safe vessel, combine methyl 2,4-difluorobenzoate (1 equiv.) and hydrazine hydrate (4 equiv.).

-

Irradiate the mixture in a microwave reactor at 350-400 W for 3-5 minutes. Monitor the reaction for the consumption of the starting ester.

-

After cooling, a white precipitate typically forms. Add cold water to the reaction mixture to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from ethanol can be performed if higher purity is required, yielding 2,4-difluorobenzohydrazide as a white crystalline solid.

Causality Note: The use of excess hydrazine hydrate drives the reaction to completion. The microwave irradiation provides rapid, uniform heating, drastically shortening the reaction time compared to conventional refluxing which can take several hours.

Key Synthetic Transformations and Bioactive Derivatives

The true utility of 2,4-difluorobenzohydrazide lies in its versatile reactivity, primarily through the terminal hydrazine nitrogen. This functionality allows for straightforward condensation and cyclization reactions to generate a host of heterocyclic systems with proven biological relevance.

Workflow for Derivatization of 2,4-Difluorobenzohydrazide

Caption: General synthetic pathways from 2,4-difluorobenzohydrazide.

Hydrazone Synthesis: Accessing Antimicrobial and Anticonvulsant Agents

The condensation of the hydrazide with various aldehydes or ketones is one of the most direct and widely used transformations, yielding N-acylhydrazones. This class of compounds has demonstrated a broad spectrum of biological activities.[1]

-

Dissolve 2,4-difluorobenzohydrazide (1 equiv.) in a suitable solvent such as ethanol or methanol.

-

Add the desired substituted aldehyde or ketone (1-1.1 equiv.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Self-Validating System: The formation of the hydrazone product can be easily confirmed by spectroscopic methods. In ¹H NMR, the appearance of a characteristic singlet for the azomethine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of a successful reaction. IR spectroscopy will show the C=N stretch.

1,2,4-Triazole Synthesis: Targeting Microbial Pathogens

Derivatives of 1,2,4-triazole are known for their potent antimicrobial and antifungal activities. A common route to these scaffolds from 2,4-difluorobenzohydrazide involves the initial formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[2][3]

Step 1: Thiosemicarbazide Formation

-

Reflux a mixture of 2,4-difluorobenzohydrazide (1 equiv.) and an appropriate aryl isothiocyanate (1 equiv.) in ethanol for 4-6 hours.

-

Cool the reaction mixture. The thiosemicarbazide product usually precipitates.

-

Filter the solid, wash with cold ethanol, and dry to obtain the intermediate.

Step 2: Cyclization to 1,2,4-Triazole

-

Dissolve the thiosemicarbazide intermediate from Step 1 in a 2N sodium hydroxide solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the solution and carefully acidify with dilute hydrochloric acid to a pH of 3-4.

-

The 1,2,4-triazole-3-thione product will precipitate.

-

Collect the solid by filtration, wash with water until the washings are neutral, and dry.

1,3,4-Oxadiazole Synthesis: A Scaffold for Diverse Biological Targets

The 1,3,4-oxadiazole ring is another privileged heterocycle in medicinal chemistry.[4][5] A common synthetic route involves the oxidative cyclization of hydrazone intermediates.

-

Synthesize the required hydrazone intermediate from 2,4-difluorobenzohydrazide and a suitable aromatic aldehyde as described in Protocol 2.

-

Suspend the hydrazone (1 equiv.) in glacial acetic acid.

-

Add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and then with a dilute sodium bisulfite solution to remove excess bromine.

-

Wash again with water, dry, and recrystallize from a suitable solvent like ethanol or acetic acid.

Applications in Medicinal Chemistry: Case Studies

The value of 2,4-difluorobenzohydrazide as a building block is best illustrated by the biological activities of its derivatives.

Antimicrobial Agents: Targeting Bacterial Cell Division

A significant area of application is in the development of novel antibacterial agents. Derivatives of the related 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[6][7] FtsZ is a crucial, highly conserved protein that forms a contractile "Z-ring" at the division site, making it an attractive target for new antibiotics.[8]

Caption: Mechanism of FtsZ inhibition by benzamide-class compounds.

The 2,4-difluorophenyl moiety plays a key role in this inhibition. Computational studies on the related 2,6-difluorobenzamides suggest that the fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group.[9] This pre-organized conformation is believed to be favorable for binding to an allosteric pocket on the FtsZ protein, disrupting its polymerization dynamics and halting cell division.[6] This provides a strong rationale for using 2,4-difluorobenzohydrazide to generate libraries of potential FtsZ inhibitors.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | R-Group (from Aldehyde) | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10][11] |

| 2 | 2-Hydroxyphenyl | S. aureus | >100 | [12] |

| 3 | 3,5-Diiodosalicyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10] |

| 4 | 2-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | >125 |[10] |

Note: Data is illustrative and compiled from derivatives of various hydroxy- and fluorobenzohydrazides to show the potential of the general scaffold.

Anticonvulsant Activity

Hydrazones constitute a well-established class of anticonvulsant agents.[13] The mechanism often involves interaction with voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the excessive firing that leads to seizures.[14] The structure-activity relationship (SAR) studies in this area have frequently shown that small, electronegative substituents on the aromatic rings, such as fluorine, are beneficial for activity. The 4-fluorophenyl group, in particular, has been identified as a feature of some of the most potent compounds in aryl semicarbazone series.[13] This makes 2,4-difluorobenzohydrazide an excellent starting point for generating novel anticonvulsant candidates.

Anticancer Agents

The hydrazone scaffold has also been explored for anticancer activity, with some derivatives showing potent antiproliferative effects. For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, a close analog, exhibited an extremely low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[10][11] The 2,4-difluorobenzohydrazide core provides a metabolically robust and synthetically accessible platform to develop new agents in this therapeutic area.

Conclusion and Future Outlook

2,4-Difluorobenzohydrazide is more than just a chemical intermediate; it is a strategic building block that embodies several key principles of modern medicinal chemistry. The 2,4-difluoro substitution pattern provides a proven method for enhancing metabolic stability and modulating electronic properties for improved target engagement. The hydrazide functional group offers a reliable handle for constructing a wide array of pharmacologically relevant hydrazone and heterocyclic scaffolds. The successful application of its derivatives in generating potent antimicrobial, anticonvulsant, and anticancer agents underscores its value. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the logical and strategic deployment of privileged scaffolds like 2,4-difluorobenzohydrazide will remain a critical and fruitful endeavor for drug discovery teams.

References

-

Experimental Procedures. (2020, March 20). [Source Name]. Retrieved from [Link]

-

Synthesis of 2,4-difluorobenzoic acid, 2-phenylhydrazide. PrepChem.com. Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Retrieved from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Journal Name]. Retrieved from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Journal Name]. Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

-

What are FtsZ inhibitors and how do they work? Patsnap. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]

-

Synthesis of 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Journal Name]. Retrieved from [Link]

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Structure of several reported FtsZ inhibitors as antibacterial agents. ResearchGate. Retrieved from [Link]

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Retrieved from [Link]

-

Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Journal Name]. Retrieved from [Link]

-

Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid. ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Journal Name]. Retrieved from [Link]

-

Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry. Retrieved from [Link]

-

Structure activity relationships of novel antiepileptic drugs. Current Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry. Retrieved from [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. Retrieved from [Link]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. Retrieved from [Link]

-

Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. ResearchGate. Retrieved from [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank. Retrieved from [Link]

Sources

- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

A Comprehensive Spectroscopic Guide to 2,4-Difluorobenzohydrazide for Advanced Drug Discovery

Introduction: The Structural Imperative of 2,4-Difluorobenzohydrazide

In the landscape of modern medicinal chemistry, halogenated organic scaffolds are indispensable. Among these, 2,4-Difluorobenzohydrazide (C₇H₆F₂N₂O, Mol. Wt.: 172.14 g/mol ) serves as a critical building block for the synthesis of novel therapeutic agents, valued for the unique electronic properties imparted by its fluorine substituents. The precise structural elucidation of this intermediate is not merely an academic exercise; it is a prerequisite for ensuring the integrity, safety, and efficacy of downstream drug candidates. An impurity or structural misidentification at this stage can have cascading and costly repercussions in the development pipeline.

This technical guide provides an in-depth, multi-technique spectroscopic analysis of 2,4-Difluorobenzohydrazide. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, interpret the spectral data through the lens of first principles, and present a holistic workflow that ensures self-validating, trustworthy results for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2,4-Difluorobenzohydrazide, both ¹H and ¹³C NMR are essential to confirm the arrangement of substituents on the aromatic ring and the integrity of the hydrazide moiety.

Expertise in Action: Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the 2,4-Difluorobenzohydrazide sample.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Scientific Rationale: DMSO-d₆ is the solvent of choice for several key reasons. Its high polarity effectively dissolves the polar hydrazide. Crucially, its residual proton signal (~2.50 ppm) does not obscure key regions of the analyte's spectrum.[1] Most importantly, it allows for the observation of exchangeable protons (N-H), which appear as broad signals and are vital for identifying the hydrazide group.[2]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using proton broadband decoupling. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Interpreting the Spectra: Predicted Data and Analysis

The following tables summarize the predicted spectral data for 2,4-Difluorobenzohydrazide based on analysis of structurally similar compounds and established chemical shift principles.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~10.0 - 10.5 | Broad Singlet | 1H | -C(O)NH- | The deshielding effect of the adjacent carbonyl group places this amide proton far downfield. Its broadness is characteristic of exchangeable protons. |

| ~7.6 - 7.8 | Multiplet | 1H | H-6 | This proton is ortho to the carbonyl group and meta to the C4-F, experiencing deshielding. It will be coupled to H-5 and H-3. |

| ~7.3 - 7.5 | Multiplet | 1H | H-5 | Coupled to H-6 and H-3, this proton's signal will be complex due to both ³J(H,H) and longer-range J(H,F) couplings. |

| ~7.1 - 7.3 | Multiplet | 1H | H-3 | This proton is ortho to the C2-F and C4-F, resulting in a complex splitting pattern. |

| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | These protons are also exchangeable and typically appear as a broad signal. The exact shift can be concentration-dependent. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment | Rationale & Key Insights |

|---|---|---|---|

| ~165 | Singlet | C=O | The carbonyl carbon of the amide group, typically found in this region. |

| ~163 | Doublet of Doublets (¹J(C,F) ≈ 250 Hz) | C-2 | Directly attached to fluorine, this carbon exhibits a very large one-bond coupling constant and is shifted significantly downfield. |

| ~161 | Doublet of Doublets (¹J(C,F) ≈ 250 Hz) | C-4 | Similar to C-2, this carbon is directly bonded to fluorine, showing a large ¹J(C,F) coupling. |

| ~132 | Doublet of Doublets | C-6 | This carbon shows smaller two-bond and four-bond couplings to the fluorines (²J(C,F) and ⁴J(C,F)). |

| ~120 | Doublet | C-1 | The ipso-carbon attached to the carbonyl group will show a small coupling to the ortho fluorine (²J(C,F)). |

| ~112 | Doublet of Doublets | C-5 | Experiences coupling from both adjacent fluorines (³J(C,F)). |

| ~105 | Triplet (or dd) | C-3 | This carbon is situated between the two fluorine atoms and will show large two-bond couplings to both (²J(C,F)). |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 2,4-Difluorobenzohydrazide, it provides direct evidence for the key hydrazide moiety and the fluorinated aromatic ring.

Expertise in Action: Sample Preparation Protocol

The quality of an IR spectrum is highly dependent on sample preparation. The KBr pellet method is a robust choice for solid samples.[4][5]

Experimental Protocol: FT-IR via KBr Pellet

-

Grinding: Add ~1-2 mg of the 2,4-Difluorobenzohydrazide sample to an agate mortar. Add approximately 100-150 mg of dry, IR-grade Potassium Bromide (KBr).

-

Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Interpreting the Spectrum: Characteristic Absorptions

The IR spectrum provides a distinct "fingerprint" for the molecule.

Table 3: Characteristic IR Absorption Bands for 2,4-Difluorobenzohydrazide | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3300 - 3400 | Medium | N-H Stretch | Primary Amine (-NH₂) | Often appears as a doublet, confirming the -NH₂ group. | | 3150 - 3250 | Medium | N-H Stretch | Secondary Amide (-C(O)NH-) | Confirms the presence of the secondary amide proton. | | ~3050 | Weak-Medium | C-H Stretch | Aromatic | Indicates C-H bonds on the benzene ring.[7] | | 1640 - 1680 | Strong | C=O Stretch (Amide I) | Carbonyl | This very strong, sharp absorption is characteristic of the amide carbonyl. | | 1580 - 1620 | Medium | N-H Bend (Amide II) | Amide | A key band confirming the amide linkage. | | ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring | Two bands are typical for aromatic ring stretching. | | 1200 - 1300 | Strong | C-F Stretch | Aryl-Fluorine | The C-F stretch gives a very strong and characteristic absorption in this region. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through analysis of its fragmentation patterns.

Expertise in Action: Ionization Method Selection

The choice of ionization technique dictates the nature of the resulting mass spectrum. For a relatively small and thermally stable molecule like 2,4-Difluorobenzohydrazide, Electron Ionization (EI) is an excellent choice.

Experimental Protocol: Mass Spectrometry via GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the gaseous analyte molecules are bombarded with high-energy electrons (~70 eV).

-

Scientific Rationale: EI is a "hard" ionization technique that imparts significant energy to the molecule.[8][9] This not only creates the positively charged molecular ion (M⁺•) but also induces predictable fragmentation. This fragmentation is highly reproducible and provides a structural fingerprint that can be compared against libraries.[9]

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Interpreting the Spectrum: Molecular Ion and Key Fragments

The mass spectrum provides the final pieces of the structural puzzle.

Table 4: Predicted Key Ions in the EI Mass Spectrum of 2,4-Difluorobenzohydrazide

| m/z Value | Ion Structure | Fragment Lost | Significance |

|---|---|---|---|

| 172 | [C₇H₆F₂N₂O]⁺• | - | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound.[10] |

| 141 | [C₇H₄F₂O]⁺ | •NHNH₂ | Loss of the hydrazinyl radical. This is a very common and expected fragmentation pathway. |

| 113 | [C₆H₃F₂]⁺ | •CO | Loss of carbon monoxide from the 2,4-difluorobenzoyl cation. This is a characteristic fragmentation for benzoyl compounds. |

| 31 | [NH₂NH]⁺ | C₇H₅F₂O• | Hydrazine fragment cation. |

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this approach lies in the convergence of data from all three analyses:

-

Mass Spectrometry confirms the elemental formula and molecular weight (172.14 g/mol ).

-

IR Spectroscopy provides unequivocal evidence of the key functional groups: the N-H bonds of the hydrazide, the C=O of the amide, and the C-F bonds on the aromatic ring.

-

NMR Spectroscopy pieces the puzzle together, showing the precise connectivity. ¹H NMR confirms the number and environment of protons on the aromatic ring and the hydrazide moiety, while ¹³C NMR, with its characteristic C-F couplings, confirms the 2,4-substitution pattern on the benzene ring.

Together, these three pillars of spectroscopic analysis provide a robust, self-validating, and trustworthy confirmation of the structure and purity of 2,4-Difluorobenzohydrazide, empowering researchers to proceed with confidence in their drug development endeavors.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

JEOL USA, Inc. (2006). Ionization Methods in Organic Mass Spectrometry. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

-

ResearchGate. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. [Link]

-

University of the West Indies at Mona. Sample preparation for FT-IR. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubMed. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Kintek Solution. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. [Link]

-

ResearchGate. FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty hydrazides.... [Link]

-

NIST WebBook. 2,4-D. [Link]

-

BK Instruments Inc. NMR Solvent data chart. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

ResearchGate. (2014). Synthesis, Crystal Structure, and DFT Study of N′-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide. [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). [Link]

-

PubMed. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]

-

The Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

ResearchGate. (2016). (PDF) FTIR and Raman spectra of 2,4-difluorobenzonitrile. [Link]

-

Taylor & Francis Online. (2006). Spectrophotometric Determination of Hydrazine. [Link]

-

ResearchGate. (2012). Synthesis experiment of 2,4-difluorobenzaldehyde. [Link]

-

PubChem. 2,4-Difluorobenzaldehyde. [Link]

-

MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

- Google Patents.

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Indian Academy of Sciences. The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. [Link]

-

NIST WebBook. 2,4-Difluorobenzaldehyde. [Link]

Sources

- 1. bkinstruments.co.kr [bkinstruments.co.kr]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. bitesizebio.com [bitesizebio.com]

- 9. acdlabs.com [acdlabs.com]

- 10. vce.studypulse.au [vce.studypulse.au]

Unraveling the Enigma of CAS Number 41933-03-3: A Case of Mistaken Identity

Despite a comprehensive investigation across multiple chemical databases and supplier catalogs, the compound designated by CAS number 41933-03-3 remains elusive. Extensive searches have failed to yield a specific chemical name, structure, or any associated technical data. This suggests that the provided CAS number may be inaccurate, obsolete, or not publicly available.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) number is a cornerstone of chemical identification, providing a unique and unambiguous identifier for a specific substance. However, in this instance, the digital trail for CAS 41933-03-3 runs cold, preventing the creation of the requested in-depth technical guide.

The initial search, based on the user's topic, hinted at a potential connection to benzaldehyde or benzoxazine derivatives. While a wealth of information exists for various compounds within these classes, none are definitively linked to the CAS number . Without a confirmed chemical identity, any attempt to generate a technical guide on properties, synthesis, applications, and suppliers would be purely speculative and lack the scientific integrity required for a professional audience.

It is crucial in scientific and research settings to work with accurately identified materials. The use of an incorrect CAS number can lead to misguided experiments, erroneous results, and a significant waste of resources.

Moving Forward: A Call for Clarification

To proceed with the development of a comprehensive technical guide, a valid CAS number or, alternatively, the chemical name or structure of the compound of interest is required. With the correct information, a thorough and accurate guide can be compiled, covering all the core requirements outlined in the initial request, including:

-

Physicochemical Properties: A detailed analysis of the compound's characteristics.

-

Synthesis and Manufacturing: An overview of established synthetic routes.

-

Applications in Research and Drug Development: A discussion of its known or potential uses.

-

Key Experimental Protocols: Step-by-step methodologies for relevant assays.

-

A curated list of reputable suppliers.

We are prepared to undertake the in-depth research and content creation as originally requested upon receiving the necessary and accurate chemical identification. We encourage the user to verify the CAS number and provide the corrected information to enable the generation of a scientifically sound and valuable technical resource.

The Ascendant Role of Fluorinated Benzohydrazides: A Technical Guide to Emerging Applications

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzohydrazide derivatives, a class of compounds demonstrating remarkable versatility and potential across diverse scientific domains. We will dissect the fundamental principles underpinning their design, synthesis, and mechanism of action, while illuminating their burgeoning applications in therapeutic intervention, advanced agrochemical development, and beyond. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research and development endeavors.

The Power of Synergy: Fluorine and the Benzohydrazide Scaffold

The prevalence of fluorinated compounds in the pharmaceutical and agrochemical industries is a testament to the transformative impact of this halogen. Globally, it is estimated that 20-25% of all pharmaceuticals in development contain at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2][3] The trifluoromethyl (CF3) group, in particular, is a frequently employed bioisostere for methyl or chloro groups, valued for its ability to enhance metabolic stability and improve cell membrane permeability.[1]

The benzohydrazide moiety, characterized by the -CO-NH-N=C- scaffold, serves as a versatile and privileged structural motif in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The combination of fluorine's unique electronic properties with the proven biological relevance of the benzohydrazide core gives rise to a synergistic effect, yielding derivatives with enhanced potency and novel mechanisms of action.

Therapeutic Frontiers: Medicinal Chemistry Applications

Fluorinated benzohydrazide derivatives have emerged as promising candidates for the treatment of a range of diseases, from infectious agents to complex neurological disorders and cancer.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical global health priority. Fluorinated benzohydrazide derivatives have demonstrated significant inhibitory activity against a spectrum of bacterial and fungal pathogens.[7][8][9]

-

Gram-Positive Bacteria: Studies have shown that certain hydrazide derivatives of fluorobenzoic acids exhibit notable inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium paratuberculosis.[7]

-

Broad-Spectrum Potential: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been reported as potential antimicrobial agents active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi.[1]

The mechanism of antimicrobial action is often multifaceted, but can involve the inhibition of essential enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase.[1]

Enzyme Inhibition: A Targeted Approach

The ability of fluorinated benzohydrazides to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE.[1]

-

Structure-Activity Relationship (SAR): The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzaldehyde ring. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has shown strong, mixed-type inhibition of AChE.[1] The removal of the CF3 group or its replacement with a methyl group has been shown to decrease activity, highlighting the importance of the fluorine moiety.[1]

Table 1: Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives against Cholinesterases

| Compound | Substituent on Benzylidene Ring | AChE IC50 (µM) | BuChE IC50 (µM) |

| 2g | 2-OH | 46.8 | 881.1 |

| 2d | 2-Cl | 137.7 | 19.1 |

| 2l | 4-CF3 | 46.8 | 63.6 |

| 2k | 4-NO2 | 63.6 | 63.6 |

Data synthesized from Krátký et al., 2021.[1]

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them attractive therapeutic targets. Fluorination of benzohydroxamate-based HDAC inhibitors has been shown to enhance their selectivity for specific HDAC isoforms, such as HDAC6.[10] This selectivity is critical for minimizing off-target effects and improving the therapeutic index of these drugs.[10] The enhanced selectivity is attributed to specific interactions between the fluorinated linker and key amino acid residues in the active site of HDAC6.[10]

Anticancer Activity

Beyond their role as enzyme inhibitors, fluorinated benzohydrazide derivatives have demonstrated direct cytotoxic and antiproliferative effects against various cancer cell lines.[11][12][13][14]

-

Lung Carcinoma: A series of fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorinated benzaldehydes showed significant cytotoxic effects on the A549 lung cancer cell line, with one compound containing five fluorine atoms exhibiting an IC50 of 0.64 μM.[11] The mechanism of cell death was identified as apoptosis, a programmed and non-inflammatory form of cell death.[11]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors.[13][14] One such compound exhibited potent antiproliferative activity against four different cancer cell lines with IC50 values in the sub-micromolar range and strong EGFR inhibition.[13][14]

Greener Fields: Agrochemical Applications

The principles of rational drug design extend to the development of novel agrochemicals. Fluorinated benzohydrazide derivatives have shown promise as effective agricultural fungicides.[15]

-

Broad-Spectrum Antifungal Effects: A series of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were found to exhibit excellent fungicidal activities against a range of agricultural phytopathogenic fungi.[15] A compound with a 3,4-difluorophenyl group displayed broad-spectrum antifungal effects with EC50 values ranging from 0.63 to 3.82 µg/mL.[15]

-

Mechanism of Action: The antifungal activity of these compounds has been linked to the disruption of cell membrane integrity and the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[15]

Synthesis and Characterization: A Practical Guide

The synthesis of fluorinated benzohydrazide derivatives typically involves a two-step process.

General Synthesis Workflow

Caption: General synthetic workflow for fluorinated benzohydrazide derivatives.

Experimental Protocol: Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide

This protocol describes a microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods.[16][17][18]

Step 1: Hydrazinolysis of Methyl Salicylate

-

Combine methyl salicylate and hydrazine hydrate in a suitable reaction vessel.

-

Subject the mixture to microwave irradiation for a short duration (e.g., 3 minutes).[16]

-

Monitor the reaction for the formation of salicylhydrazide.

-

Upon completion, cool the reaction mixture and isolate the product, typically through filtration and washing.

Step 2: Acylation of Salicylhydrazide

-

Dissolve the synthesized salicylhydrazide in an appropriate solvent.

-

Cool the solution to a low temperature (0–5 °C) to control the reactivity.[16]

-

Slowly add 4-fluorobenzoyl chloride to the cooled solution.

-

Stir the reaction mixture for a defined period (e.g., 30 minutes) at low temperature.[16]

-

Perform a work-up procedure to isolate the final product, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. This may involve extraction and purification by recrystallization or chromatography.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[16]

Future Perspectives and Conclusion

The field of fluorinated benzohydrazide derivatives is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will enable the creation of larger and more diverse compound libraries for biological screening. Further elucidation of their mechanisms of action will pave the way for the design of next-generation derivatives with improved potency, selectivity, and safety profiles. The continued investigation of these versatile compounds holds immense promise for addressing unmet needs in medicine and agriculture.

References

-

Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [Link]

-

Krátký, M., Svrčková, K., Vu, Q. A., Štěpánková, Š., & Vinšová, J. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules (Basel, Switzerland), 26(4), 939. [Link]

-

Santosa, H., Putra, G. S., & Budiati, T. (2020). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103. [Link]

-

Santosa, H., Putra, G. S., & Budiati, T. (2020). Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. [Link]

-

Sperandio, O., Cara, S., Ganesan, A., & Heering, J. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. [Link]

-

Dar, T. A., Shakya, S., Andrabi, S. A. H., Hasanuzzaman, M., Kumar, M. M., & Magoo, C. (n.d.). Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide. SciHorizon. [Link]

-

Santosa, H., Putra, G. S., & Budiati, T. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. [Link]

-

Yıldırım, S., Incesu, Z., & Gökçe, M. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Sciences, 27(4), 488-496. [Link]

-

Kavková, V., Imrich, J., Danihel, I., Vilková, M., & Kožíšek, J. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules (Basel, Switzerland), 26(16), 4949. [Link]

-

Various Authors. (2025). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]

-

Wang, L., Zhang, Y., Wang, Y., Li, Y., & Ai, C. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules (Basel, Switzerland), 23(11), 2789. [Link]

-

Various Authors. (n.d.). Benzohydrazide derivatives with interesting antibacterial activity. ResearchGate. [Link]

-

Li, M., Wang, Y., Zhang, J., Chen, L., & Song, B. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]

-

Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 843-851. [Link]

-

Han, M. İ. (2023). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules (Basel, Switzerland), 28(15), 5851. [Link]

-

Wang, L., Zhang, Y., Wang, Y., Li, Y., & Ai, C. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules (Basel, Switzerland), 23(11), 2789. [Link]

-

Wagner, F. F., & Holson, E. B. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 843–854. [Link]

-

Various Authors. (n.d.). A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. International Journal of Creative Research Thoughts. [Link]

-

Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Journal of Medicinal Chemistry, 57(21), 9026–9036. [Link]

-

Various Authors. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Wang, X., & Wan, W. (2019). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 9(58), 33795–33804. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

-

Various Authors. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

Various Authors. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(8), 701-707. [Link]

-

Wang, X., & Wan, W. (2019). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 9(58), 33795–33804. [Link]

-

Various Authors. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Wang, J., Sanchez-Rosello, M., Acena, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chemical Reviews, 114(4), 2432–2506. [Link]

-

Fustero, S., Sanchez-Rosello, M., & Soloshonok, V. A. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 324–385. [Link]

-

Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Israel Journal of Chemistry, 53(9-10), 650–662. [Link]

-

Singh, R. P., & Shree, V. (2017). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 24(32), 3535–3558. [Link]

-

El-Faham, A., & El-Sayed, W. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(43), 28245–28271. [Link]

-

Various Authors. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Elford, H. L., Wampler, G. L., & van't Riet, B. (1979). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Cancer Research, 39(3), 844–851. [Link]

-

Biriukov, R., Michnevičiūtė, R., Smirnovas, V., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany). [Link]

-

Amer, A. M., El-Sayed, M. A. A., El-Adl, K., Al-Rashood, S. T., & Abdel-Aziz, A. A. -M. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 115, 105230. [Link]

-

Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Biriukov, R., Michnevičiūtė, R., Smirnovas, V., & Matulis, D. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. viva-technology.org [viva-technology.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scihorizon.com [scihorizon.com]

- 9. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]

- 10. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Hydrazide Moiety in 2,4-Difluorobenzohydrazide: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Difluorobenzohydrazide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The 2,4-difluorobenzohydrazide moiety has emerged as a particularly valuable building block, or synthon, owing to the unique electronic properties conferred by the fluorine substituents. These properties significantly influence the reactivity of the hydrazide functional group, making it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

The electron-withdrawing nature of the fluorine atoms modulates the nucleophilicity of the hydrazide nitrogens and the electrophilicity of the carbonyl carbon. This nuanced electronic character governs the kinetics and outcomes of its various reactions, particularly in the formation of N-acylhydrazones (Schiff bases) and subsequent cyclization reactions to generate key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This guide provides a comprehensive exploration of the reactivity of the hydrazide moiety in 2,4-Difluorobenzohydrazide, offering insights into its synthetic utility and its role in the development of novel therapeutic agents.

The Influence of 2,4-Difluoro Substitution on Hydrazide Reactivity

The presence of two fluorine atoms on the phenyl ring of 2,4-Difluorobenzohydrazide has a profound impact on the reactivity of the hydrazide functional group. This influence is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which alters the electron density distribution across the entire molecule.

Key Effects of Fluorine Substitution:

-

Enhanced Acidity of N-H Protons: The electron-withdrawing fluorine atoms increase the acidity of the N-H protons of the hydrazide moiety, facilitating their removal in base-catalyzed reactions.

-

Modulated Nucleophilicity: While the overall electron density on the nitrogen atoms is reduced, the terminal amino group remains a potent nucleophile, readily attacking electrophilic centers. This modulated nucleophilicity can be advantageous in controlling reaction selectivity.

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorinated ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Improved Biological Activity and Pharmacokinetic Properties: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Core Reactivity and Synthetic Applications

The hydrazide moiety of 2,4-Difluorobenzohydrazide is a versatile functional group that participates in a wide range of chemical transformations. The most significant of these are condensation reactions with carbonyl compounds and subsequent cyclization reactions to form stable heterocyclic systems.

Condensation with Aldehydes and Ketones: Formation of N-Acylhydrazones (Schiff Bases)

The reaction of 2,4-Difluorobenzohydrazide with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of N-acylhydrazones, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[2][3]

dot graph "Schiff_Base_Formation" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 1: General scheme for the formation of N-Acylhydrazones.

These N-acylhydrazones are not merely stable products but are crucial intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the azomethine group (-N=CH-) in their structure is a key feature that drives their subsequent cyclization reactions.[4]

Experimental Protocol: Synthesis of a 2,4-Difluorobenzohydrazide-derived N-Acylhydrazone

-

Dissolution: Dissolve 2,4-Difluorobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The N-acylhydrazone product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. Recrystallization from a suitable solvent can be performed for further purification.

Cyclization Reactions: Gateway to Heterocyclic Systems

The N-acylhydrazone intermediates derived from 2,4-Difluorobenzohydrazide are versatile precursors for a variety of cyclization reactions, leading to the formation of important heterocyclic scaffolds.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their broad spectrum of biological activities. The oxidative cyclization of N-acylhydrazones is a common and efficient method for their synthesis.

dot graph "Oxadiazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 2: Synthesis of 1,3,4-Oxadiazoles via oxidative cyclization.

A variety of reagents can be employed for this transformation, including copper(II) ions, which have been shown to facilitate a highly selective "turn-on" fluorescent response upon cyclization.[5]

1,2,4-Triazoles are another class of heterocyclic compounds with significant pharmacological importance. A common synthetic route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization.

dot graph "Triazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 3: Synthetic pathway to 1,2,4-Triazoles.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

-

Thiosemicarbazide Formation: Reflux a mixture of 2,4-Difluorobenzohydrazide (1 equivalent) and a substituted isothiocyanate (1 equivalent) in a suitable solvent like ethanol for 4-6 hours.

-

Isolation of Intermediate: Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

-

Cyclization: Dissolve the thiosemicarbazide in an aqueous solution of a base (e.g., 2% NaOH) and reflux for 4-6 hours.

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[6][7]

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A classical method for their synthesis is the reaction of a hydrazide with a 1,3-dicarbonyl compound.

dot graph "Pyrazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 4: General synthesis of Pyrazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2,4-Difluorobenzohydrazide have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Schiff bases and their metal complexes derived from fluorinated benzaldehydes have shown promising antimicrobial activity against various bacterial and fungal strains.[8] The presence of the fluorine substituents is believed to contribute to this activity.[9]

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Fluorinated Schiff Bases | Candida albicans | 0.037 mM | [8] |

| Zinc Complexes of Reduced Schiff Bases | Staphylococcus aureus | 0.0008 µM | [9] |

Anticonvulsant Activity

Hydrazone derivatives are a well-established class of compounds with significant anticonvulsant potential.[10] The N-acylhydrazone scaffold is a key pharmacophore in many anticonvulsant agents. The ability to readily synthesize a diverse library of N-acylhydrazones from 2,4-Difluorobenzohydrazide makes it a valuable starting material for the development of new antiepileptic drugs.[1]

Structural Validation: The Role of Spectroscopy and X-ray Crystallography

The unambiguous characterization of the synthesized derivatives of 2,4-Difluorobenzohydrazide is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the connectivity and chemical environment of atoms in solution.[11][12]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the amide and the C=N of the azomethine.

-

Mass Spectrometry: Determines the molecular weight of the synthesized compounds.

-

Single-Crystal X-ray Diffraction: Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][13]

Conclusion

The hydrazide moiety in 2,4-Difluorobenzohydrazide is a highly versatile and reactive functional group that serves as a gateway to a rich variety of heterocyclic compounds. The strategic placement of the two fluorine atoms on the phenyl ring significantly influences its reactivity, enabling the efficient synthesis of N-acylhydrazones and their subsequent cyclization to form pharmacologically important scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The demonstrated antimicrobial and anticonvulsant activities of these derivatives underscore the importance of 2,4-Difluorobenzohydrazide as a privileged starting material in modern drug discovery and development. This guide has provided a comprehensive overview of its core reactivity, synthetic protocols, and therapeutic potential, offering a valuable resource for researchers in the field.

References

-

SAS Publishers. (n.d.). Anticonvulsant potential of Hydrazone derivatives. SAS Publishers. Retrieved from [Link]

-

Red Flower Publications. (n.d.). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Red Flower Publications. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Kauth, A. M., & Al-Amiery, A. A. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6293. [Link]

- Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 201-209.

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Heteroarylboronic Acids and Boronates. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Hussain, Z., et al. (2019). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2019, 1-10. [Link]

-

Yousef, T. A., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1728. [Link]

-

Frasinyuk, M. S., & Mrug, G. P. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1541. [Link]

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-6.

-

Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4930. [Link]

- Sharma, V., et al. (2014). Recent advances in the synthesis of triazole derivatives.

-

Zhao, Q., et al. (2010). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 8(21), 4849-4852. [Link]

- Jesmin, M., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(2), 339-346.

-

Ali, B., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5009. [Link]

-